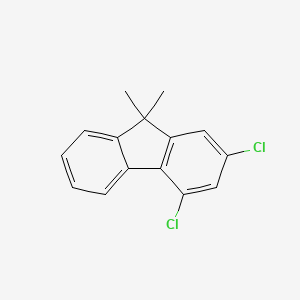

2,4-Dichloro-9,9-dimethyl-9H-fluorene

Description

2,4-Dichloro-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H12Cl2. It is a derivative of fluorene, characterized by the presence of two chlorine atoms at the 2 and 4 positions and two methyl groups at the 9 position. This compound is known for its applications in various fields, including organic electronics and materials science.

Properties

IUPAC Name |

2,4-dichloro-9,9-dimethylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2/c1-15(2)11-6-4-3-5-10(11)14-12(15)7-9(16)8-13(14)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEBIUITKMWZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-9,9-dimethyl-9H-fluorene typically involves the chlorination of 9,9-dimethylfluorene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale chlorination reactors and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dechlorinated fluorene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 2,4-Dichloro-9,9-dimethyl-9H-fluorene. Specifically, compounds synthesized from 2,7-dichloro-9H-fluorene have shown promising activity against human lung carcinoma (A-549) and breast carcinoma (MDA-MB-231) cell lines. These compounds were evaluated against standard treatments like Taxol and 5-fluorouracil, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Research has also indicated that fluorene derivatives exhibit antimicrobial activity. The incorporation of the 2,4-Dichloro-9,9-dimethyl structure into thiazolidinone and azetidinone frameworks has resulted in compounds with enhanced antimicrobial effects against multidrug-resistant strains . This suggests that derivatives of this compound could be developed into novel antibiotics.

Chemical Synthesis

Synthesis of Functionalized Fluorenes

The compound serves as a precursor for synthesizing various functionalized fluorenes. For instance, it can be chlorinated or alkylated to produce derivatives with specific desired properties for further applications in organic synthesis . These reactions can lead to the formation of complex molecules useful in pharmaceuticals and materials science.

Fluorescent Chemosensors

Recent advancements have shown that fluorene derivatives can be utilized as fluorescent chemosensors for detecting metal ions and carbohydrates. The ability to develop "turn-on" or "turn-off" fluorescent sensors based on these compounds opens new avenues for environmental monitoring and biochemical sensing applications .

Materials Science

Polymeric Materials

The unique properties of this compound allow it to be incorporated into polymeric materials that exhibit enhanced thermal stability and mechanical properties. Such materials can be used in various applications ranging from electronics to protective coatings.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Anticancer Activity Study (2020) | Compounds derived from 2,7-dichloro-9H-fluorene showed significant cytotoxicity against A-549 and MDA-MB-231 cell lines | Development of new anticancer drugs |

| Antimicrobial Efficacy Research (2019) | Novel thiazolidinones based on fluorene exhibited strong antimicrobial activity | Potential antibiotic development |

| Fluorescent Chemosensor Development (2023) | Fluorene-based compounds acted as effective chemosensors for metal ions | Environmental monitoring tools |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets through its functional groups. The chlorine atoms and methyl groups influence the compound’s reactivity and interaction with other molecules. The pathways involved include:

Electrophilic Substitution: The chlorine atoms act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack.

Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.

Comparison with Similar Compounds

Similar Compounds

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene

- 4-Bromo-2-chloro-9,9-dimethyl-9H-fluorene

- 2-Methoxy-9,9-dimethyl-9H-fluorene

Uniqueness

2,4-Dichloro-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of chlorine atoms at the 2 and 4 positions, which significantly influences its chemical reactivity and physical properties. This distinct structure makes it a valuable compound for specialized applications in organic electronics and materials science.

Biological Activity

2,4-Dichloro-9,9-dimethyl-9H-fluorene is a fluorene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

- Chemical Formula : C15H12Cl2

- Molecular Weight : 273.16 g/mol

- CAS Number : 2199-80-0

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. One notable target is the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. Inhibition of DHFR can lead to the disruption of nucleotide synthesis, thereby affecting the growth of both cancerous and microbial cells .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. A study evaluating the antimicrobial efficacy of synthesized fluorene derivatives reported that certain compounds demonstrated remarkable activity against multidrug-resistant strains.

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound ID | Target Organism | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|---|

| 5g | Staphylococcus aureus | 10 | Vancomycin |

| 5j | Escherichia coli | 10 | Gentamicin |

| 5j | Pseudomonas aeruginosa | 8 | Gentamicin |

These results indicate that specific derivatives can outperform traditional antibiotics, suggesting their potential as new therapeutic agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that certain synthesized analogs exhibit cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| 5h | A549 | 15 | Taxol |

| 5i | MDA-MB-231 | 12 | Taxol |

The compounds' mechanisms include apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment .

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Synthesis and Evaluation : A study synthesized various thiazolidinone and azetidinone derivatives based on the fluorene structure. These compounds were evaluated for their antimicrobial and anticancer activities, revealing promising results against resistant strains and cancer cell lines .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to DHFR. The results indicate strong interactions with the active site, which supports their role as potential inhibitors.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-9,9-dimethyl-9H-fluorene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or halogenation of the parent 9,9-dimethyl-9H-fluorene. Evidence suggests halogenation using catalysts like FeCl₃ or AlCl₃ in chlorinated solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) to minimize side reactions . For regioselective chlorination at the 2,4-positions, steric and electronic factors of the dimethylfluorene scaffold must be considered. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification, with yields optimized by adjusting stoichiometry and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and absence of protonation artifacts (e.g., DMSO-d₆ as solvent) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >99% .

- Mass Spectrometry (GC-MS/EI) : Molecular ion peaks (m/z) to verify molecular weight and isotopic patterns .

- Melting Point Analysis : Consistency with literature values (e.g., 96–100°C for analogous fluorenes) .

Q. What purification strategies are effective for removing halogenation byproducts?

- Methodological Answer : Recrystallization in ethanol or toluene/hexane mixtures is effective for removing unreacted starting materials. For persistent byproducts (e.g., mono-chloro derivatives), flash chromatography with gradient elution (hexane → 10% ethyl acetate) achieves separation. Sublimation under reduced pressure (100–120°C) is recommended for high-purity crystalline samples .

Advanced Research Questions

Q. How do the electronic properties of this compound impact its utility in organic semiconductors?

- Methodological Answer : The electron-withdrawing chloro groups lower the HOMO/LUMO levels, enhancing electron transport in organic electronics. Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆) reveals redox potentials, while UV-vis spectroscopy (λmax ~300–350 nm) quantifies optical bandgaps . Computational modeling (DFT, B3LYP/6-31G*) can predict charge distribution and substituent effects .

Q. What experimental designs resolve contradictions in reported reactivity of halogenated fluorenes under cross-coupling conditions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency may arise from steric hindrance at the 2,4-positions. Systematic studies using Pd(PPh₃)₄ or XPhos Pd G3 catalysts, varying base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. dioxane) are advised. Monitor reaction progress via TLC and isolate intermediates to identify competing pathways (e.g., dehalogenation) .

Q. How can researchers leverage crystallographic data to study the solid-state packing of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) resolves molecular conformation and intermolecular interactions (π-π stacking, halogen bonds). Crystallize derivatives in slow-evaporation setups (e.g., CHCl₃/hexane). Refinement parameters (R-factor <5%) and Hirshfeld surface analysis quantify packing efficiency .

Q. What role does this compound play in mechanistic studies of electrophilic substitution?

- Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots using deuterated analogs or para-substituted derivatives elucidate reaction mechanisms. Monitor halogenation rates via in situ Raman spectroscopy or quenching experiments. Computational studies (NBO analysis) identify charge localization at reactive sites .

Q. How do environmental factors (moisture, oxygen) degrade this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.